6-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine
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Overview
Description
6-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-aminobenzothiazole with 2-ethoxy-3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazoles.
Scientific Research Applications
6-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(3-methoxyphenyl)nicotinamide
- 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
Uniqueness
6-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
717833-52-8 |
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Molecular Formula |
C17H17ClN2O2S |
Molecular Weight |
348.8g/mol |
IUPAC Name |
6-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C17H17ClN2O2S/c1-3-22-16-11(5-4-6-14(16)21-2)10-19-17-20-13-8-7-12(18)9-15(13)23-17/h4-9H,3,10H2,1-2H3,(H,19,20) |
InChI Key |
RAYCQQOJFRRBDS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=C1OC)CNC2=NC3=C(S2)C=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNC2=NC3=C(S2)C=C(C=C3)Cl |
Origin of Product |
United States |
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